S-2--Bromovaleric acid
Overview
Description
S-2–Bromovaleric acid, also known as (2S)-2-Bromopentanoic acid, is an organic compound with the molecular formula C5H9BrO2. It is a brominated derivative of valeric acid and is characterized by the presence of a bromine atom attached to the second carbon of the pentanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
S-2–Bromovaleric acid can be synthesized through several methods. One common approach involves the bromination of valeric acid. This process typically uses bromine (Br2) as the brominating agent in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the second carbon position .
Another method involves the hydrolysis, hydrogenation, and subsequent bromination of 5-chlorine-3-pentenoic acid ester. This multi-step process yields S-2–Bromovaleric acid with high purity and efficiency .
Industrial Production Methods
In industrial settings, the production of S-2–Bromovaleric acid often involves large-scale bromination reactions. These reactions are carried out in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions and high yield. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
S-2–Bromovaleric acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in S-2–Bromovaleric acid can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of S-2–Bromovaleric acid can yield valeric acid or other reduced derivatives
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution and various amines for amine substitution. These reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed
Major Products Formed
Substitution: Hydroxyvaleric acid, amino valeric acid, and other substituted derivatives.
Oxidation: Valeric acid and other oxidized products.
Reduction: Valeric acid and other reduced derivatives
Scientific Research Applications
S-2–Bromovaleric acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of S-2–Bromovaleric acid involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and products. Additionally, the compound can undergo oxidation and reduction reactions, influencing various biochemical and chemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromobutyric acid: Similar in structure but with a shorter carbon chain.
2-Bromohexanoic acid: Similar in structure but with a longer carbon chain.
2-Bromopropionic acid: Similar in structure but with a different carbon chain length and branching.
Uniqueness
S-2–Bromovaleric acid is unique due to its specific bromination at the second carbon position of the pentanoic acid chain. This structural feature imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
(2S)-2-bromopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-2-3-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFATTFQNRPXBQ-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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